Methylaminoantipyrine

Description

Properties

IUPAC Name |

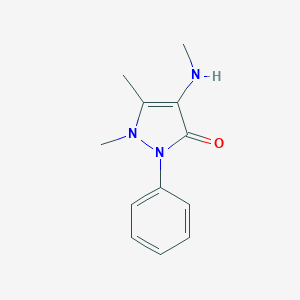

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILCEWWZTBBOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199865 | |

| Record name | 4-(Methylamino)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-98-2 | |

| Record name | Methylaminoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noramidopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)antipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORAMIDOPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Demethylation

In this approach, aminopyrine is treated with hydrobromic acid (HBr) in acetic acid under reflux conditions. The reaction proceeds via nucleophilic substitution, where bromide ions facilitate the cleavage of a methyl group from the dimethylamino substituent. The resultant product, Noramidopyrine, is precipitated upon neutralization and recrystallized from ethanol.

The yield of this method typically ranges between 65–75%, depending on reaction time and temperature optimization.

Oxidative Demethylation

Alternative demethylation routes employ oxidizing agents such as potassium permanganate (KMnO₄) in acidic media. Here, the dimethylamino group undergoes oxidation to a methylamino group, with concurrent formation of formaldehyde as a byproduct.

This method requires precise control of pH and temperature to avoid over-oxidation, which could degrade the pyrazolone core.

Cyclocondensation of β-Ketoesters with Phenylhydrazine

The classical synthesis of pyrazolone derivatives, including Noramidopyrine, involves the condensation of β-ketoesters with phenylhydrazine. This method constructs the pyrazolone ring while introducing substituents at strategic positions.

Ring Formation with Phenylhydrazine

The β-ketoester undergoes cyclocondensation with phenylhydrazine in ethanol under reflux, catalyzed by hydrochloric acid. This step forms the pyrazolone ring, with the methylamino group pre-installed at position 4.

The reaction achieves yields of 70–80%, with purity confirmed via high-performance liquid chromatography (HPLC).

Nitration-Reduction-Methylation Sequence

This multi-step approach modifies the parent antipyrine structure to introduce the methylamino group at position 4.

Nitration of Antipyrine

Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophilic substitution occurs preferentially at position 4, yielding 4-nitroantipyrine.

Reduction to 4-Aminoantipyrine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reducers like iron in hydrochloric acid.

Methylation of the Amine

The amine is methylated using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH).

This sequence offers a modular route with an overall yield of 50–60%, though it demands rigorous purification after each step.

Hydrazine-Mediated Cyclization of Keto Acids

Adapting methodologies from pyridazinone synthesis, keto acids bearing methylamino substituents can cyclize with hydrazine to form Noramidopyrine.

Synthesis of 3-(Methylamino)-4-oxopentanoic Acid

Levulinic acid is reacted with methylamine to introduce the methylamino group, followed by oxidation to yield the keto acid.

Chemical Reactions Analysis

Types of Reactions: Noramidopyrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Therapeutic Uses

Noramidopyrine is indicated for several clinical conditions due to its multifaceted pharmacological effects:

- Postoperative Pain Management : It is frequently used to alleviate pain following surgical procedures.

- Acute Injury and Cancer Pain : Its efficacy extends to managing acute pain from injuries and chronic pain associated with cancer.

- Migraine Treatment : Noramidopyrine is effective in treating migraine attacks due to its analgesic properties.

- Spasmolytic Effects : It has unique spasmolytic effects that differentiate it from other NSAIDs, making it beneficial in treating colic pain and other conditions involving smooth muscle spasms .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, noramidopyrine is associated with several adverse reactions:

- Agranulocytosis : A rare but severe side effect that can lead to life-threatening complications. The incidence is estimated at 0.06 to 1.1 cases per million users per week .

- Other Reactions : Patients may experience abdominal discomfort, skin rashes, hypotension, and allergic reactions. These risks necessitate careful patient monitoring during treatment .

Case Study 1: Efficacy in Cancer Pain Management

A study conducted over a six-year period evaluated the use of noramidopyrine in cancer patients experiencing severe pain. The findings indicated significant reductions in pain scores compared to baseline measurements when administered alongside standard analgesics .

Case Study 2: Comparison with Other NSAIDs

Research comparing noramidopyrine with other NSAIDs demonstrated that it provided comparable or superior analgesia for postoperative pain while exhibiting a lower incidence of gastrointestinal side effects common with traditional NSAIDs like ibuprofen or naproxen .

Summary Table of Applications and Effects

| Application Area | Mechanism of Action | Notable Side Effects |

|---|---|---|

| Postoperative Pain | COX inhibition; opioid system interaction | Agranulocytosis; rash |

| Cancer Pain | Peripheral antinociceptive effects | Hypotension; allergic reactions |

| Migraine Treatment | Analgesic properties | Abdominal discomfort |

| Spasmolytic Conditions | Smooth muscle relaxation | Rare severe reactions |

Mechanism of Action

The mechanism of action of noramidopyrine involves its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the cyclooxygenase-3 (COX-3) enzyme in the central nervous system, reducing the production of prostaglandins. This leads to the alleviation of pain, reduction of fever, and potential lessening of inflammation .

Comparison with Similar Compounds

Chemical and Molecular Profiles

Key Differences :

- Noramidopyrine contains a methylamino group at position 4, enhancing solubility but linked to metabolite toxicity (e.g., N-methyl-4-aminoantipyrine) .

- Aminophenazone has a dimethylamino group, associated with stronger anti-inflammatory activity but higher hepatotoxicity risk .

Pharmacological Activity

| Compound | Analgesic Potency | Anti-inflammatory Activity | Antipyretic Efficacy |

|---|---|---|---|

| Noramidopyrine | High | Low | High |

| Aminophenazone | Moderate | High | Moderate |

| Antipyrine | Low | Mild | High |

- Noramidopyrine is primarily used for acute pain and fever but lacks significant anti-inflammatory effects, unlike NSAIDs like diclofenac .

- Aminophenazone shows balanced analgesic and anti-inflammatory activity but is rarely used due to hematotoxicity .

Adverse Effects

- The International Agranulocytosis and Aplastic Anemia Study (1986) identified Noramidopyrine as a high-risk agent for blood dyscrasias, leading to its withdrawal in 30+ countries .

Regulatory Actions

| Country | Noramidopyrine Status | Comparable Compound Status |

|---|---|---|

| Australia | Banned since 1965 | Aminophenazone: Restricted |

| Norway | Withdrawn (1976) | Phenylbutazone: Restricted |

| Germany | Restricted (Rx-only) | Metamizole: Available |

Clinical Use and Alternatives

Noramidopyrine remains in use in some regions (e.g., Latin America, Spain) for postoperative pain and colic due to rapid onset (~30 minutes) . However, safer alternatives dominate:

- NSAIDs (e.g., Ibuprofen) : Better anti-inflammatory profile but contraindicated in renal impairment.

- Opioids : Reserved for severe pain but carry addiction risks.

Biological Activity

Noramidopyrine, a derivative of amidopyrine, is known for its analgesic and antipyretic properties. It is primarily used in the treatment of pain and fever, often in clinical settings. This article explores the biological activity of noramidopyrine, focusing on its pharmacological effects, potential adverse reactions, and relevant case studies.

Overview of Noramidopyrine

Noramidopyrine (also referred to as noraminophenazone or metamizole) is a non-opioid analgesic that belongs to the pyrazolone class of drugs. It is commonly used in various formulations for its pain-relieving and fever-reducing effects. The compound acts primarily through inhibition of prostaglandin synthesis, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) but with a distinct mechanism that also involves central nervous system pathways.

Pharmacological Effects

- Analgesic Activity : Noramidopyrine has been shown to effectively reduce pain in various clinical scenarios, including postoperative pain and renal colic. Its analgesic potency is comparable to that of morphine in certain contexts but without the same risk of addiction.

- Antipyretic Activity : The compound is effective in lowering fever by acting on the hypothalamus to induce peripheral vasodilation and sweating, thus facilitating heat loss.

- Anti-inflammatory Effects : While primarily recognized for its analgesic and antipyretic properties, noramidopyrine also exhibits anti-inflammatory effects, which have been documented in several studies.

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety profile of noramidopyrine:

- Postoperative Pain Management : A study by Ajgaonkar (1985) involving 42 patients demonstrated that noramidopyrine provided significant relief from postoperative pain compared to placebo .

- Fever Reduction : In a trial conducted by Cruz (2002), noramidopyrine was administered to patients with fever, showing rapid onset of action and effectiveness similar to other antipyretics .

- Comparison with Other Analgesics : A comparative study highlighted that noramidopyrine had a favorable safety profile compared to NSAIDs like diclofenac and ibuprofen, with fewer adverse events reported .

Adverse Effects

Despite its therapeutic benefits, noramidopyrine is associated with certain adverse effects:

- Agranulocytosis : There have been reports linking noramidopyrine to severe allergic reactions, including agranulocytosis. A serological study indicated that this condition could be triggered by the drug, necessitating careful monitoring during treatment .

- Kidney Injury : Some sporadic case reports suggest that noramidopyrine may lead to acute kidney injury or interstitial nephritis in susceptible individuals .

The analgesic effect of noramidopyrine is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. Additionally, it may enhance the descending inhibitory pathways in the central nervous system, contributing to its pain-relieving properties.

Comparative Biological Activity Table

| Property | Noramidopyrine | Other Analgesics (e.g., Ibuprofen) |

|---|---|---|

| Analgesic Potency | High | Moderate |

| Antipyretic Effect | Effective | Effective |

| Anti-inflammatory | Present | Strong |

| Risk of Agranulocytosis | Yes | Rare |

| Kidney Injury Risk | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Noramidopyrine in laboratory settings?

- Noramidopyrine synthesis typically involves condensation reactions of precursor compounds (e.g., phenylhydrazine derivatives) under controlled pH and temperature. Characterization employs techniques like high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Researchers must adhere to protocols ensuring reproducibility, including solvent selection, reaction time optimization, and impurity profiling .

Q. How do researchers evaluate the pharmacological mechanism of Noramidopyrine in preclinical models?

- Mechanistic studies often use in vitro assays (e.g., cyclooxygenase inhibition tests) and in vivo rodent models to assess analgesic and antipyretic effects. Dose-response curves, enzyme kinetics (e.g., IC₅₀ calculations), and receptor-binding assays are critical. Controls must include reference analgesics (e.g., aspirin) to benchmark efficacy. Ethical approvals for animal studies require adherence to the 3Rs framework (Replacement, Reduction, Refinement) .

Q. What validated protocols exist for assessing Noramidopyrine’s safety profile in acute toxicity studies?

- Acute toxicity assessments follow OECD Guideline 423, involving graded doses administered to rodents with monitoring of mortality, behavioral changes, and histopathological analysis. Key endpoints include LD₅₀ determination and organ-specific toxicity (e.g., hepatic/renal biomarkers). Historical data indicate risks of agranulocytosis, necessitating leukocyte count tracking in longitudinal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between Noramidopyrine and other non-opioid analgesics across studies?

- Contradictions may arise from variability in experimental design (e.g., dosage ranges, animal strains) or confounding factors (e.g., comorbidities in human trials). A meta-analysis approach using PRISMA guidelines can harmonize data, while sensitivity analyses identify outliers. Researchers should also evaluate publication bias and validate findings via independent replication .

Q. What advanced experimental models are suitable for studying Noramidopyrine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolic data (e.g., cytochrome P450 interactions) with in vivo absorption rates. Microdialysis in target tissues (e.g., brain, liver) provides real-time concentration data. Interspecies scaling adjustments are critical when extrapolating rodent data to humans .

Q. What methodologies address the long-term hematological risks of Noramidopyrine in chronic use scenarios?

- Longitudinal cohort studies with regular hematological monitoring (e.g., complete blood counts every 3–6 months) are essential. In vitro bone marrow cell cultures can assess granulocyte suppression mechanisms. Researchers should also analyze pharmacovigilance databases (e.g., WHO VigiBase) for post-marketing adverse event signals .

Q. How can analytical chemistry techniques improve detection of Noramidopyrine metabolites in complex biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance metabolites. Solid-phase extraction (SPE) protocols minimize matrix interference. Metabolite identification relies on fragmentation patterns and comparison with synthetic standards .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.